ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate
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Overview
Description
Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate is a complex organic compound with a unique structure that includes both ester and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of a suitable carboxylic acid precursor followed by the introduction of the amide group through a coupling reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions typically require controlled temperatures and inert atmospheres to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce primary alcohols and amines.
Scientific Research Applications
Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate: This compound shares a similar ester and amide structure but differs in its substituents.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities.
Uniqueness
Ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N’-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (Z)-3-ethoxy-3-hydroxy-2-[(E)-N'-(2-methylpropanoylamino)carbamimidoyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O5/c1-5-19-11(17)8(12(18)20-6-2)9(13)14-15-10(16)7(3)4/h7,17H,5-6H2,1-4H3,(H2,13,14)(H,15,16)/b11-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKZHUGRJVAJKS-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C(C(=NNC(=O)C(C)C)N)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C(/C(=N\NC(=O)C(C)C)/N)\C(=O)OCC)/O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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